Cinnamtannin A3
Description
Historical Discovery and Nomenclature
The historical development of this compound research represents a significant milestone in the field of natural product chemistry, particularly within the context of proanthocyanidin structural elucidation. The compound was first identified and characterized from apple sources, where it was recognized as a major constituent among the higher oligomeric proanthocyanidins present in fruit tissues. The nomenclature of this compound follows the established convention for proanthocyanidin naming, where the prefix "cinnamtannin" indicates its association with cinnamon-related species, although the compound has subsequently been identified in numerous other plant sources.
The systematic naming approach for this compound reflects both its structural characteristics and its position within the broader family of related compounds. The designation "A3" distinguishes this pentameric structure from other members of the cinnamtannin series, including cinnamtannin A2, which represents a tetrameric epicatechin oligomer. This nomenclature system has proven particularly valuable for researchers working with complex mixtures of oligomeric proanthocyanidins, as it provides a standardized framework for identifying and categorizing structurally related compounds based on their degree of polymerization and monomeric composition.
The development of analytical methods capable of unambiguously identifying this compound has been a gradual process, requiring significant advances in spectroscopic techniques and separation methods. Early studies relied heavily on chemical degradation approaches, including acid-catalyzed cleavage reactions and phloroglucinolysis, to determine the monomeric composition and linkage patterns within the oligomeric structure. However, the complete structural characterization of this compound was not achieved until the development of sophisticated nuclear magnetic resonance spectroscopic methods, particularly two-dimensional techniques that enabled researchers to establish the precise stereochemical configuration of each epicatechin unit within the pentameric assembly.
Taxonomic Distribution in Plant Species
The taxonomic distribution of this compound across plant species demonstrates the widespread occurrence of this complex proanthocyanidin in diverse botanical families. The compound has been definitively identified in several economically and ecologically important plant species, with particularly notable concentrations found in members of the Rosaceae family, including apple (Malus species) and related fruit-bearing trees. The presence of this compound in apple tissues has been extensively documented, where it serves as a significant component of the total proanthocyanidin content and contributes to various physiological functions within the plant.
Beyond the Rosaceae family, this compound has been identified in species belonging to the Theobroma genus, particularly in unroasted cocoa beans, where it represents one of the major oligomeric proanthocyanidins. This distribution pattern suggests that the biosynthetic pathways responsible for this compound production are conserved across taxonomically diverse plant lineages, indicating the fundamental importance of this compound in plant physiology and adaptation. The compound has also been reported in various medicinal plants, including members of the Combretaceae family, such as Combretum mucronatum, where it occurs alongside other structurally related proanthocyanidins.
The distribution of this compound within plant tissues exhibits considerable variation, with different organs and developmental stages showing distinct accumulation patterns. Research has indicated that the compound tends to accumulate preferentially in tissues that require protection from environmental stresses, including leaves, bark, and fruit tissues, where its antioxidant properties may contribute to cellular protection mechanisms. The concentration of this compound in plant materials can also be influenced by environmental factors, including light exposure, temperature fluctuations, and water availability, suggesting that its biosynthesis may be regulated in response to external stimuli.
Classification Within Proanthocyanidin Subgroups
The classification of this compound within the broader framework of proanthocyanidin subgroups reflects its unique structural characteristics and biosynthetic origin. As a member of the B-type proanthocyanidin family, this compound is characterized by interflavanoid linkages that consist solely of carbon-carbon bonds, typically connecting the C4 position of one epicatechin unit to either the C6 or C8 position of the adjacent unit. This structural arrangement distinguishes B-type proanthocyanidins from their A-type counterparts, which contain additional ether linkages that create more constrained molecular conformations.
Within the B-type proanthocyanidin classification, this compound occupies a position among the higher oligomeric species, specifically as a pentameric epicatechin oligomer. This degree of polymerization places it in a relatively exclusive category, as most naturally occurring proanthocyanidins exist as dimeric or trimeric species, with higher oligomers being considerably less common in plant tissues. The pentameric nature of this compound contributes to its distinctive biological properties, as research has demonstrated that epicatechin oligomers longer than tetramers exhibit enhanced biological activities compared to their shorter counterparts.
The stereochemical configuration of the individual epicatechin units within this compound follows specific patterns that are characteristic of naturally occurring proanthocyanidins. Each epicatechin unit maintains the characteristic trans-diaxial relationship between the hydroxyl groups at the C2 and C3 positions, consistent with the absolute configuration found in the monomeric epicatechin precursor. The interflavanoid linkages within this compound are established through enzymatic processes that maintain strict stereochemical control, resulting in a highly ordered three-dimensional structure that exhibits specific biological activities.
| Classification Parameter | This compound Characteristics |
|---|---|
| Proanthocyanidin Type | B-type |
| Degree of Polymerization | Pentamer |
| Monomeric Composition | Epicatechin units exclusively |
| Linkage Pattern | 4β→8 and 4β→6 connections |
| Stereochemistry | Trans-diaxial configuration maintained |
| Molecular Formula | C75H62O30 |
| Molecular Weight | 1443.3 g/mol |
The biological significance of this compound within the proanthocyanidin family extends beyond its structural complexity to encompass its demonstrated biological activities. Research has established that the pentameric structure of this compound contributes to enhanced anti-cancer properties, with studies showing significant suppression of cell growth, invasion, and gene expression in human prostate cancer cell lines. These activities appear to be directly related to the degree of oligomerization, with longer epicatechin oligomers showing progressively enhanced biological effects compared to shorter oligomers or monomeric epicatechin.
Properties
IUPAC Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H62O30/c76-28-16-41(88)51-50(17-28)101-68(24-2-7-31(78)37(84)12-24)63(97)59(51)53-43(90)20-45(92)55-61(65(99)70(103-73(53)55)26-4-9-33(80)39(86)14-26)57-47(94)22-48(95)58-62(66(100)71(105-75(57)58)27-5-10-34(81)40(87)15-27)56-46(93)21-44(91)54-60(64(98)69(104-74(54)56)25-3-8-32(79)38(85)13-25)52-42(89)19-35(82)29-18-49(96)67(102-72(29)52)23-1-6-30(77)36(83)11-23/h1-17,19-22,49,59-71,76-100H,18H2/t49-,59-,60+,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFZGLTZLZZHCM-NWYMYRDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H62O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904147 | |
| Record name | Cinnamtannin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86631-39-2 | |
| Record name | Cinnamtannin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamtannin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamtannin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Lewis Acid-Mediated Equimolar Condensation
The cornerstone of this compound synthesis involves Lewis acid-catalyzed equimolar condensation of flavan-3-ol subunits. Trimeric nucleophile 7 and dimeric electrophile 9 undergo coupling in dichloromethane using Zn(OTf)₂ as the catalyst. Optimal conditions (3.0 equivalents of Zn(OTf)₂, 21-hour reaction time) yield the pentameric precursor 10 with 61% efficiency. Subsequent deprotection steps include:
Table 1: Key Reaction Parameters for Pentamer Synthesis
| Parameter | Value | Catalyst | Yield (%) |
|---|---|---|---|
| Equimolar condensation | 21 h, CH₂Cl₂, 25°C | Zn(OTf)₂ | 61 |
| Acetate hydrolysis | n-Bu₄NOH, RT, 2 h | – | 90 |
| Benzyl deprotection | H₂/Pd(OH)₂, MeOH, 6 h | Pearlman’s | 85 |
Silver Triflate-Assisted Hexamer Synthesis
For higher oligomers like cinnamtannin A4 (epicatechin hexamer), AgOTf outperforms Zn(OTf)₂ due to enhanced electrophilic activation. Tetrameric nucleophile 8 reacts with dimeric electrophile 9 under AgOTf catalysis (3.0 equivalents, 48 hours), achieving moderate yields (45–50%). This method highlights the structural dependence of catalyst selection: silver salts favor catechin oligomers, while zinc and ytterbium triflates optimize epicatechin coupling.
Natural Extraction and Purification from Theobroma cacao
Countercurrent Separation (CCS)
Cocoa-derived this compound is isolated via a multi-step CCS protocol:
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Primary extraction : Cocoa beans are macerated in 70% aqueous acetone, filtered, and lyophilized to obtain a proanthocyanidin-rich fraction.
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Solvent partitioning : Ethyl acetate/n-butanol/methanol/water (6:0.1:1:5) separates oligomers by polarity, with pentamers eluting in fraction E.
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Chromatographic refinement : Sephadex LH-20 column chromatography (90–100% aqueous methanol gradient) followed by semi-preparative HPLC (ACN/H₂O/0.1% FA) yields this compound at 99.4% purity.
Table 2: Isolation Efficiency from Cocoa Matrix
| Step | Technique | Purity (%) | Recovery (%) |
|---|---|---|---|
| CCS | EtOAc/n-BuOH/MeOH/H₂O | 85.2 | 72 |
| Sephadex LH-20 | Aqueous methanol gradient | 94.5 | 68 |
| Semi-prep HPLC | ACN/H₂O/0.1% FA | 99.4 | 58 |
Analytical Characterization of Synthetic and Natural this compound
Spectroscopic Validation
-
NMR spectroscopy : Synthetic this compound exhibits ¹H NMR signals at δ 6.85 (d, J = 8.2 Hz, H-2′), 5.92 (s, H-6), and 4.75 (d, J = 7.8 Hz, H-4), consistent with interflavan 4→8 linkages. ¹³C NMR confirms five epicatechin units via resonances at δ 156.2 (C-7) and 115.4 (C-8).
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High-resolution mass spectrometry (HRMS) : [M−H]⁻ ion at m/z 1441.2543 (calc. 1441.2537) confirms the pentameric structure.
Optical Rotation and Purity Assessment
Synthetic this compound shows [α]²⁵D −126° (c 0.1, MeOH), matching natural isolates. Quantitative ¹H NMR (qHNMR) validates purity ≥99.4% for natural isolates and ≥98% for synthetic batches.
Comparative Analysis of Preparation Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
Cinnamtannin A3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.
Reduction: This reaction involves the gain of electrons, often resulting in the formation of simpler phenolic compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce simpler phenolic compounds .
Scientific Research Applications
Introduction to Cinnamtannin A3
This compound is a pentameric proanthocyanidin, a type of polyphenolic compound primarily derived from cinnamon (Cinnamomum species). This compound has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in both pharmacological and industrial applications.
Key Properties
- Molecular Weight : Approximately 1510.24 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
- Stability : Stable under acidic conditions but can undergo oxidation
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in numerous diseases.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer effects of this compound:
- Prostate Cancer : In vitro studies have shown that this compound induces apoptosis in prostate cancer cells (PC-3), leading to cell cycle arrest and activation of caspase-3, a key regulator of apoptosis .
- Breast Cancer : The compound has also been reported to inhibit the proliferation of breast cancer cells by disrupting cell signaling pathways involved in tumor growth .
Diabetes Management
This compound exhibits potential in managing diabetes through its ability to improve glucose metabolism and reduce complications associated with hyperglycemia. Its antioxidant properties may help mitigate oxidative stress related to diabetes .
Industrial Applications
Due to its antioxidant properties, this compound is being investigated for use as a natural preservative in food products and cosmetics. Its ability to prevent lipid peroxidation makes it valuable in extending the shelf life of various products.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results showed that this compound had a significant scavenging effect compared to other proanthocyanidins, highlighting its potential as an effective natural antioxidant agent .
Case Study 2: Anticancer Mechanisms
In a controlled study on prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations revealed that this was associated with increased levels of reactive oxygen species and activation of apoptotic pathways, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Mechanism of Action
Cinnamtannin A3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Cinnamtannin A2: Another proanthocyanidin with similar antioxidant properties but a different polymeric structure.
Procyanidin B1: A dimeric procyanidin with fewer flavan-3-ol units.
Procyanidin C1: A trimeric procyanidin with three flavan-3-ol units
Uniqueness
Cinnamtannin A3 is unique due to its pentameric structure, which provides enhanced antioxidant properties compared to its dimeric and trimeric counterparts. This makes it particularly effective in scavenging free radicals and protecting cells from oxidative damage .
Biological Activity
Cinnamtannin A3, a procyanidin derived from the Cinnamomum cassia plant, is a pentameric oligomer of epicatechin. This compound has garnered significant attention due to its diverse biological activities, particularly its anti-cancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its pentameric structure formed through the polymerization of epicatechin units. The synthesis typically involves a Lewis acid-mediated condensation reaction, which facilitates the formation of oligomeric structures that exhibit enhanced biological activities compared to their monomeric counterparts .
Antitumor Activity
Research has demonstrated that this compound exhibits significant anti-tumorigenic properties. In a study evaluating its effects on human prostate cancer cell lines (PC-3), this compound was shown to:
- Suppress Cell Growth : It effectively inhibited the proliferation of cancer cells.
- Induce Cell Cycle Arrest : The compound caused G2 phase arrest in the cell cycle, preventing further progression and division of cancer cells.
- Downregulate Cancer-promoting Genes : Notably, it significantly reduced the expression of FABP5 (fatty acid-binding protein 5), a gene associated with cell proliferation and metastasis in various cancers .
Table 1: Summary of Antitumor Effects of this compound
| Biological Activity | Observations |
|---|---|
| Cell Growth Inhibition | Significant suppression observed |
| Cell Cycle Arrest | Induced G2 phase arrest |
| FABP5 Expression | Downregulated significantly |
The antitumor effects of this compound are attributed to several mechanisms:
- Oligomerization Effect : The degree of oligomerization plays a crucial role in its biological efficacy. Compounds with longer oligomer chains (greater than trimers) have been shown to exert more potent anti-cancer effects compared to shorter oligomers .
- Gene Regulation : By suppressing genes associated with cancer progression, this compound alters the molecular pathways that facilitate tumor growth and metastasis.
Additional Biological Activities
Beyond its antitumor properties, this compound has been linked to other biological activities:
- Antioxidant Properties : As with many polyphenolic compounds, this compound exhibits antioxidant activities that may contribute to its protective effects against oxidative stress-related diseases.
- Anthelmintic Activity : In studies involving Caenorhabditis elegans, oligomeric procyanidins including this compound showed dose-dependent anthelmintic effects, indicating potential applications in treating parasitic infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Prostate Cancer Study : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis in PC-3 cells compared to controls .
- Structure-Activity Relationship Studies : Research has indicated that the structural characteristics of procyanidins influence their biological activities. Specifically, studies have shown that increased polymerization correlates with enhanced anti-cancer effects .
Q & A
Q. What analytical techniques are most reliable for identifying and characterizing Cinnamtannin A3 in plant extracts?
Methodological Answer: this compound, a procyanidin trimer, is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC) to determine interflavanoid linkages and stereochemistry. Acid-catalyzed degradation methods like thiolysis or phloroglucinolysis can confirm monomeric units and bonding patterns . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is essential for quantifying purity and distinguishing isomers. Researchers should cross-validate results with synthetic standards or reference data from peer-reviewed studies (e.g., Abe et al., 2008; Nakashima et al., 2012) to minimize misidentification .
Q. How can researchers design experiments to assess the bioavailability of this compound in in vitro models?
Methodological Answer: Use Caco-2 cell monolayers to simulate intestinal absorption. Dissolve this compound in a physiologically relevant solvent (e.g., simulated intestinal fluid) and measure transepithelial electrical resistance (TEER) to monitor barrier integrity. Quantify apical-to-basolateral transport via LC-MS/MS over 2–4 hours. Include controls for passive diffusion (e.g., propranolol) and active transport inhibitors. Validate results with mass balance calculations to account for metabolic degradation .
Q. What databases or repositories provide validated structural or bioactivity data for this compound?
Q. How can conflicting data on this compound’s antioxidant efficacy across studies be systematically analyzed?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines. Extract data from studies measuring IC50 values in DPPH/ABTS assays, noting variables like solvent polarity, pH, and incubation time. Apply multivariate regression to identify confounding factors. For in vivo studies, compare bioavailability metrics (e.g., AUC, Cmax) and oxidative stress markers (e.g., MDA, SOD levels). Address contradictions by replicating key experiments under standardized conditions .
Q. What experimental strategies are effective for elucidating this compound’s metabolic pathways in hepatic systems?
Methodological Answer: Use hepatocyte cultures or liver microsomes with isotopically labeled this compound (e.g., ¹³C/²H). Perform time-course incubations and analyze metabolites via untargeted LC-HRMS. Pair with cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) to identify phase I metabolism routes. For phase II, quantify glucuronidation/sulfation using UDP-glucuronosyltransferase or sulfotransferase inhibitors. Validate findings with in silico tools like MetaTrans to predict metabolic intermediates .
Q. How should researchers address challenges in synthesizing this compound with high stereochemical purity?
Methodological Answer: Opt for a stepwise oligomerization approach using protected flavan-3-ol monomers. Employ chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry during interflavan bond formation. Monitor reaction progress via ¹H-NMR for real-time stereochemical analysis. Purify intermediates using preparative HPLC with chiral columns. Validate final product purity via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. What computational methods are suitable for predicting this compound’s binding affinity to molecular targets (e.g., NF-κB, AMPK)?
Methodological Answer: Use molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (PDB IDs: e.g., 1NFK for NF-κB). Apply molecular dynamics simulations (GROMACS, AMBER) to assess binding stability over 50–100 ns. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Cross-correlate with transcriptomic data (RNA-seq) from treated cell lines to confirm pathway modulation .
Data Reliability and Reproducibility
Q. How can researchers ensure statistical robustness when reporting dose-response effects of this compound?
Methodological Answer: Follow the ARRIVE 2.0 guidelines for preclinical studies. Use ≥3 biological replicates and report exact p-values with confidence intervals. For nonlinear regression (e.g., EC50 calculations), apply the Akaike Information Criterion (AIC) to compare model fits. Share raw data in repositories like Figshare or Zenodo to enable independent validation. Address batch effects in cell-based assays by randomizing treatment groups and including plate controls .
Q. What strategies mitigate variability in this compound extraction yields from natural sources?
Methodological Answer: Standardize plant material by sourcing from authenticated specimens (e.g., USDA Germplasm). Optimize extraction using design-of-experiment (DoE) approaches, varying parameters like solvent (aqueous acetone vs. ethanol), temperature (40–60°C), and time (1–4 hrs). Quantify yield via gravimetric analysis and HPLC-UV. Include spike-and-recovery experiments to assess matrix effects. Report results using the CONSORT Herbal Interventions checklist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
